

physical and chemical properties of 1-Ethynyl-4-propylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethynyl-4-propylbenzene**

Cat. No.: **B1305581**

[Get Quote](#)

An In-depth Technical Guide to 1-Ethynyl-4-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and safety properties of **1-Ethynyl-4-propylbenzene** (also known as 4-Propylphenylacetylene), a substituted aromatic alkyne. This compound serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules for materials science and pharmaceutical development. Its terminal alkyne and substituted benzene ring offer versatile handles for a variety of chemical transformations.

Core Physical and Chemical Properties

1-Ethynyl-4-propylbenzene is a combustible, light-sensitive liquid that is typically light yellow to brown in color.^{[1][2]} It should be stored in a dark, dry, and sealed environment at room temperature.^{[1][2]}

Table 1: General and Physical Properties

Property	Value	Reference(s)
CAS Number	62452-73-7	[1] [3]
Molecular Formula	C ₁₁ H ₁₂	[1] [3]
Molecular Weight	144.21 - 144.22 g/mol	[1] [3] [4]
Appearance	Clear, light yellow to brown liquid	[1] [4] [5]
Boiling Point	205 °C	[1] [2]
Density	0.91 g/cm ³ (at 20°C)	[1] [2] [4]
Refractive Index	1.5340	[1] [2]
Flash Point	67 °C (153 °F)	[1] [2] [4]

Table 2: Chemical Identifiers

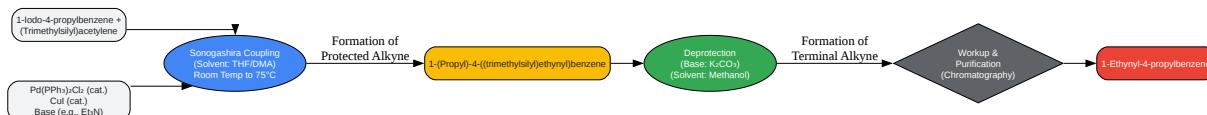
Identifier Type	Identifier	Reference(s)
IUPAC Name	1-ethynyl-4-propylbenzene	[3] [5]
SMILES	CCCC1=CC=C(C=C1)C#C	[3]
InChI Key	UVFFOABHOIMLNB- UHFFFAOYSA-N	[1] [3]
PubChem CID	2775133	[6]

Chemical Reactivity and Synthetic Utility

The chemical behavior of **1-Ethynyl-4-propylbenzene** is dominated by its two primary functional groups: the terminal alkyne (ethynyl group) and the 1,4-disubstituted (para) aromatic ring.

- Terminal Alkyne Reactivity: The hydrogen atom on the sp-hybridized carbon is weakly acidic and can be deprotonated by a strong base (e.g., n-butyllithium, sodium amide) to form a powerful nucleophile, a lithium or sodium acetylide. This acetylide can then participate in

various carbon-carbon bond-forming reactions. Key reactions involving the terminal alkyne include:


- Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction with aryl or vinyl halides. This is one of the most important reactions for this class of compounds, allowing for the synthesis of disubstituted alkynes.[6][7][8]
- Click Chemistry: The terminal alkyne can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
- Addition Reactions: The triple bond can undergo addition reactions with reagents like halogens, hydrogen halides, and water (hydration), often catalyzed by metals.[3]
- Alkynylation: The corresponding acetylide can act as a nucleophile, attacking electrophiles such as aldehydes, ketones, and alkyl halides.
- Aromatic Ring Reactivity: The propyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, since the para position is already substituted, incoming electrophiles will primarily be directed to the ortho positions (adjacent to the propyl group).

Experimental Protocols: Synthesis of 1-Ethynyl-4-propylbenzene

The synthesis of **1-Ethynyl-4-propylbenzene** can be effectively achieved through a two-step sequence involving a Sonogashira coupling followed by a deprotection step. This method is highly versatile and common in modern organic synthesis. An alternative approach is the Corey-Fuchs reaction, which converts an aldehyde to a terminal alkyne.

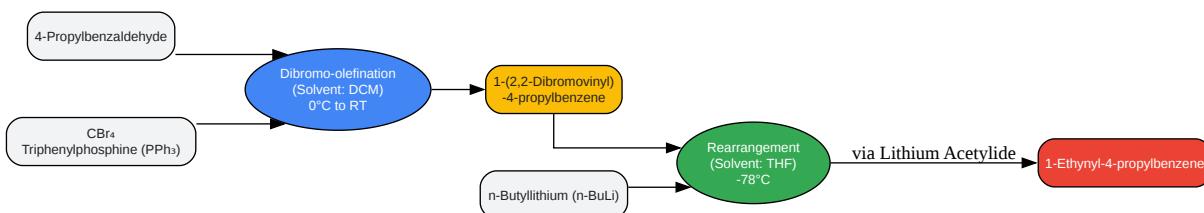
Method 1: Sonogashira Coupling and Deprotection (Proposed)

This is a robust method starting from a commercially available aryl halide. The workflow involves coupling with a protected acetylene source, followed by removal of the protecting group.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **1-Ethynyl-4-propylbenzene**.

Step 1: Sonogashira Coupling of 1-iodo-4-propylbenzene and (Trimethylsilyl)acetylene This protocol is adapted from a general procedure for Sonogashira couplings.[2][9]


- Setup: To a dry, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-iodo-4-propylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.02-0.05 eq), and copper(I) iodide (CuI , 0.04-0.10 eq).
- Solvent and Reagents: Add a suitable solvent, such as a 9:1 mixture of degassed tetrahydrofuran (THF) and diethylamine (or triethylamine) (Et_3N).
- Addition: To the stirred mixture, add (trimethylsilyl)acetylene (1.1-1.2 eq) dropwise via syringe.
- Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is slow, gentle heating (e.g., 50-70 °C) may be applied.
- Workup: Upon completion, dilute the mixture with diethyl ether or ethyl acetate and quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), and concentrate under reduced pressure to yield the crude protected alkyne, 1-(Propyl)-4-(trimethylsilyl)ethynylbenzene.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group This protocol is adapted from a standard procedure for TMS deprotection.[1]

- Setup: Dissolve the crude TMS-protected alkyne from Step 1 in methanol (MeOH).
- Reagent: Add a catalytic amount of anhydrous potassium carbonate (K_2CO_3 , approx. 0.1-0.2 eq).
- Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
- Workup: Concentrate the reaction mixture in vacuo. Dilute the residue with diethyl ether, wash with water and then brine.
- Purification: Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a non-polar solvent system, e.g., hexanes or petroleum ether) to yield pure **1-Ethynyl-4-propylbenzene**.

Method 2: Corey-Fuchs Reaction

This two-step method converts an aldehyde (4-propylbenzaldehyde) into the terminal alkyne. [\[10\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Synthetic pathway using the Corey-Fuchs reaction.

Step 1: Formation of the Dibromoalkene

- Setup: To a solution of triphenylphosphine (PPh_3 , 2.0 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere, add carbon tetrabromide (CBr_4 , 1.0 eq).

- **Addition:** After stirring for a few minutes, add a solution of 4-propylbenzaldehyde (1.0 eq) in DCM.
- **Reaction:** Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
- **Workup:** The crude dibromoalkene can be isolated after workup, which typically involves removing the triphenylphosphine oxide byproduct.

Step 2: Conversion to the Terminal Alkyne

- **Setup:** Dissolve the isolated 1-(2,2-dibromovinyl)-4-propylbenzene in dry THF and cool the solution to -78 °C.
- **Addition:** Slowly add n-butyllithium (n-BuLi, 2.1 eq) and stir at -78 °C for approximately 1 hour.
- **Quench:** Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
- **Purification:** Allow the mixture to warm to room temperature, perform a standard aqueous workup, and purify by column chromatography to obtain the final product.

Safety and Handling

1-Ethynyl-4-propylbenzene is classified as a combustible liquid and causes skin and serious eye irritation.[2][4]

Table 3: GHS Hazard Information

Hazard Type	Code	Description	Reference(s)
Pictogram	GHS07 (Exclamation Mark)	Irritant, Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant	[1] [5]
Signal Word	Warning		[1] [4] [5]
Hazard Statements	H227	Combustible liquid	[2] [4] [5]
H315		Causes skin irritation	[2] [4] [5]
H319		Causes serious eye irritation	[2] [4] [5]
H335		May cause respiratory irritation	[5]
Precautionary Statements	P210	Keep away from heat/sparks/open flames/hot surfaces. No smoking.	[2] [4]
P280		Wear protective gloves/eye protection/face protection.	[4]
P302 + P352		IF ON SKIN: Wash with plenty of water.	[4]
P305 + P351 + P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[5]

P501

Dispose of
contents/container to
an approved waste
disposal plant. [4]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. rsc.org [rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-Ethynyl-4-propylbenzene | C11H12 | CID 2775133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Corey-Fuchs Reaction [organic-chemistry.org]
- 11. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [physical and chemical properties of 1-Ethynyl-4-propylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1305581#physical-and-chemical-properties-of-1-ethynyl-4-propylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com